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Compound of Interest

Compound Name: AS1975063

CAS No.: 955925-61-8

Cat. No.: B605609

Get Quote

Introduction & Compound Overview
AS1975063 is a potent, synthetic small-molecule agonist of GPR40 (also known as Free Fatty

Acid Receptor 1, FFAR1). Chemically, it belongs to the oxadiazolidinedione class, designed to

overcome the metabolic instability and potential toxicity associated with earlier carboxylic acid-

based GPR40 agonists.[1]

The primary therapeutic interest in AS1975063 lies in its ability to enhance Glucose-Dependent

Insulin Secretion (GSIS). Unlike sulfonylureas, which can induce hypoglycemia by stimulating

insulin release regardless of glucose levels, AS1975063 activates the GPR40 signaling

cascade only in the presence of elevated glucose, offering a safer profile for Type 2 Diabetes

Mellitus (T2DM) intervention.

Chemical Identity[2]
Code Name: AS1975063[1][2][3][4][5][6][7]

Chemical Name: Sodium 2-({4-[(2′,6′-dimethyl[1,1′-biphenyl]-3-

yl)methoxy]phenyl}methyl)-3,5-dioxo-1,2,4-oxadiazolidin-4-ide
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CAS Number: 955925-61-8[5][6]

Molecular Target: GPR40 (FFAR1)

Mechanism: G

q-coupled GPCR activation

IP

/Ca

mobilization

Insulin exocytosis.

Mechanism of Action (MoA)
AS1975063 functions as an allosteric agonist of the GPR40 receptor, which is predominantly

expressed in pancreatic

-cells. Upon binding, it stabilizes the active conformation of the receptor, facilitating the
exchange of GDP for GTP on the G

q subunit.

Signaling Cascade
Receptor Activation: AS1975063 binds to GPR40.[4][7]

G-Protein Coupling: Activation of G

q/11 proteins.

Effector Activation: Phospholipase C (PLC) hydrolyzes PIP

into IP

and Diacylglycerol (DAG).

Calcium Mobilization: IP
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binds to IP

receptors on the Endoplasmic Reticulum (ER), triggering Ca

release.

Functional Output: Elevated cytosolic Ca

acts synergistically with glucose-derived signals to promote the fusion of insulin granules
with the plasma membrane.
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Figure 1:Signal transduction pathway of AS1975063-mediated GPR40 activation leading to

insulin secretion.[2][7][8]

In Vitro Profiling & Data Summary[2]
The in vitro activity of AS1975063 is characterized by high potency calcium mobilization and

glucose-dependent insulin secretion. It demonstrates significant selectivity against related free

fatty acid receptors.

Quantitative Activity Profile
Assay Type Cell System Readout Activity Profile Reference

Agonist Potency CHO-hGPR40
Ca

Flux (FLIPR)

High Potency (>>

Linolenic Acid)
[1]

Functional

Efficacy
MIN6 Cells Insulin Secretion

Glucose-

Dependent

(Active at 22.4

mM Glucose;

Inactive at 2.8

mM)

[1]

Selectivity CHO-hGPR120
Ca

Flux

No Activity

(Selective vs

GPR120)

[1]

Selectivity
CHO-

hGPR41/43

Ca

Flux
No Activity [1]

Key Findings
Superior Potency: AS1975063 exhibits significantly higher potency in inducing Ca

flux compared to the endogenous ligand,

-linolenic acid.

Glucose Dependence: In MIN6 pancreatic
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-cells, AS1975063 induces insulin secretion only under high glucose conditions (22.4 mM). It
shows no significant insulinotropic effect at low glucose (2.8 mM), confirming a low risk of
hypoglycemia.

Selectivity: The compound is highly selective for GPR40, showing no cross-reactivity with

GPR120 (a related lipid receptor involved in GLP-1 secretion), GPR41, or GPR43.

Experimental Protocols
To replicate the in vitro profile of AS1975063, the following self-validating protocols are

recommended. These protocols ensure robust measurement of Gq-coupled activity and

functional insulin secretion.

Calcium Mobilization Assay (FLIPR)
Objective: Determine the agonist potency (EC

) of AS1975063 on human GPR40.

Materials:

Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).

Reagents: Calcium-3 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).

Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Workflow:

Seeding: Plate CHO-hGPR40 cells in 96-well black-wall/clear-bottom plates at 20,000

cells/well. Incubate overnight at 37°C/5% CO

.

Dye Loading: Remove culture medium. Add 100 µL of Calcium-3 dye loading buffer

(containing 2.5 mM Probenecid) to each well.

Incubation: Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature to

equilibrate.
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Compound Preparation: Prepare serial dilutions of AS1975063 in HBSS (Hank's Balanced

Salt Solution) + 20 mM HEPES.

Control: Use

-linolenic acid as a positive control.

Vehicle: 0.1% DMSO (final concentration).

Measurement: Place plate in FLIPR. Add compound (50 µL) automatically.

Readout: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.

Analysis: Calculate

. Plot dose-response curve to determine EC

.[9][10]

Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: Assess the functional efficacy and glucose-dependence of AS1975063.

Materials:

Cell Line: MIN6 (Mouse Insulinoma) cells.[11]

Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA.

Detection: Mouse Insulin ELISA Kit.

Workflow:

Preparation: Seed MIN6 cells in 24-well plates and culture until 80-90% confluence.

Starvation: Wash cells 2x with KRBH buffer. Pre-incubate in KRBH (containing 2.8 mM

glucose) for 30 minutes at 37°C to normalize basal insulin secretion.

Induction (Dual Arm):
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Low Glucose Arm: Treat cells with AS1975063 (e.g., 10 µM) in KRBH + 2.8 mM Glucose.

High Glucose Arm: Treat cells with AS1975063 (e.g., 10 µM) in KRBH + 22.4 mM

Glucose.

Incubation: Incubate for 60 minutes at 37°C.

Collection: Collect supernatant and centrifuge (300 x g, 5 min) to remove debris.

Quantification: Measure insulin concentration using ELISA.

Validation:

Pass Criteria: The High Glucose + Vehicle arm must show significantly higher insulin than

Low Glucose + Vehicle.

Success Criteria: AS1975063 must significantly augment insulin secretion in the High

Glucose arm without significantly increasing it in the Low Glucose arm.

MIN6 Cells
(Confluent)

Pre-incubation
(2.8 mM Glucose)

30 min
Split Conditions

Low Glucose
(2.8 mM) + AS1975063

High Glucose
(22.4 mM) + AS1975063
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Insulin ELISA
Quantification

Click to download full resolution via product page

Figure 2:Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay

validation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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